molecular formula C17H17ClN8 B12244486 5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12244486
M. Wt: 368.8 g/mol
InChI Key: VVCIMTAWIRAOTB-UHFFFAOYSA-N
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Description

5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the chloro group is introduced via chlorination reactions.

    Attachment of the piperazine ring: The piperazine ring is then attached to the pyridine ring through nucleophilic substitution reactions.

    Introduction of the purine derivative: The purine derivative is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and piperazine rings.

    Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.

Major Products

    Oxidation: Products include oxidized purine derivatives and piperazine N-oxides.

    Reduction: Products include primary amines and reduced purine derivatives.

    Substitution: Products include various substituted pyridine derivatives.

Scientific Research Applications

5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and antiviral research.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The purine derivative allows it to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring can enhance its binding affinity to certain proteins, making it a potent inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-9H-purine: A simpler purine derivative with similar biological activity.

    9-ethyl-9H-purine-6-amine: Another purine derivative with potential therapeutic applications.

    4-(9-ethyl-9H-purin-6-yl)piperazine: A compound with a similar structure but lacking the pyridine ring.

Uniqueness

5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of a pyridine ring, a piperazine ring, and a purine derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17ClN8

Molecular Weight

368.8 g/mol

IUPAC Name

5-chloro-6-[4-(9-ethylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN8/c1-2-24-11-23-14-16(24)21-10-22-17(14)26-5-3-25(4-6-26)15-13(18)7-12(8-19)9-20-15/h7,9-11H,2-6H2,1H3

InChI Key

VVCIMTAWIRAOTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl

Origin of Product

United States

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